molecular formula C9H14N2 B12110639 Methyl-(3-pyridin-3-yl-propyl)-amine

Methyl-(3-pyridin-3-yl-propyl)-amine

Cat. No.: B12110639
M. Wt: 150.22 g/mol
InChI Key: JTZNMBQMOLYDEZ-UHFFFAOYSA-N
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Description

Methyl-(3-pyridin-3-yl-propyl)-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a methylamine group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-bromopyridine and 3-chloropropylamine.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological amines.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which Methyl-(3-pyridin-3-yl-propyl)-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.

Comparison with Similar Compounds

    3-Pyridylmethylamine: Lacks the propyl chain, making it less flexible in binding interactions.

    N-Methyl-3-pyridylamine: Similar structure but without the propyl spacer, affecting its steric properties.

Uniqueness: Methyl-(3-pyridin-3-yl-propyl)-amine’s unique structure, with a flexible propyl chain and a reactive amine group, allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Biological Activity

Methyl-(3-pyridin-3-yl-propyl)-amine, a compound featuring a pyridine moiety, has garnered interest for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities.

Chemical Structure and Properties

This compound is characterized by a propyl chain linked to a methyl group and a pyridine ring. Its structural attributes are significant as they influence its biological interactions and mechanisms of action.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyridine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy.

Table 1: Antibacterial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 μg/mL
Bacillus subtilis16 μg/mL
Escherichia coliVariable (specific data pending)
Pseudomonas aeruginosaVariable (specific data pending)

The compound exhibited an MIC of 16 μg/mL against both Staphylococcus aureus and Bacillus subtilis, indicating its potential as a broad-spectrum antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Although specific MIC values are still under investigation, preliminary data suggest effectiveness against common strains such as Candida albicans.

Anticancer Potential

The anticancer activity of pyridine derivatives is an area of active research. This compound has been implicated in inhibiting cell proliferation in certain cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating various pyridine compounds, this compound was tested against breast cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell growth effectively:

  • Cell Line: MDA-MB453
  • IC50 Value: 29.1 µM
  • Mechanism: Induction of ROS production leading to mitochondrial depolarization and activation of apoptotic pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Antibacterial : Disruption of cell wall synthesis.
  • Antifungal : Inhibition of ergosterol biosynthesis.
  • Anticancer : Induction of oxidative stress leading to apoptosis.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Exploration of synergistic effects with existing antibiotics.
  • Development of derivatives with enhanced potency and selectivity.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-3-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C9H14N2/c1-10-6-2-4-9-5-3-7-11-8-9/h3,5,7-8,10H,2,4,6H2,1H3

InChI Key

JTZNMBQMOLYDEZ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CN=CC=C1

Origin of Product

United States

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